6-Chloro-4-hydroxyquinoline-3-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

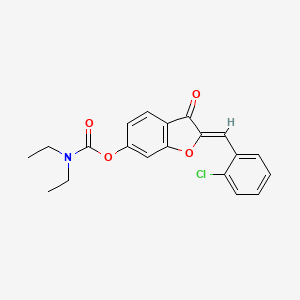

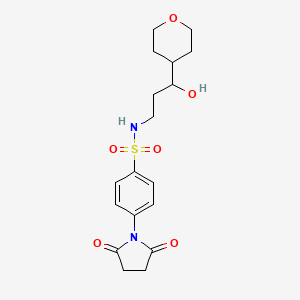

6-Chloro-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H8ClN3O2 . It is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

The molecular structure of 6-Chloro-4-hydroxyquinoline-3-carbohydrazide can be represented by the SMILES stringClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 . This string is a representation of the compound’s structure using the Simplified Molecular Input Line Entry System (SMILES), a specification in the form of a line notation for describing the structure of chemical species. Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.642 Da . It is a solid at room temperature . The melting point is 250 °C, and the predicted boiling point is 416.5±45.0 °C . The predicted density is 1.600±0.06 g/cm3 .科学的研究の応用

Cancer Therapy Applications

6-Chloro-4-hydroxyquinoline-3-carbohydrazide derivatives have been investigated for their role in sensitizing cancer cells to chemotherapy. Chloroquine (CQ), a related compound, is known to inhibit lysosomal acidification, preventing autophagy, and enhancing the efficacy of tumor cell killing when used in combination with chemotherapeutic drugs. This sensitization effect of CQ and its derivatives occurs even in the absence of autophagy inhibition, suggesting their potential utility in cancer treatment beyond their autophagic inhibition properties (Maycotte et al., 2012).

Anti-HIV Activity

A study on new 4-hydroxyquinoline-3-carbohydrazide derivatives revealed moderate inhibitory properties against the HIV-1 virus, with some compounds showing significant potency. This suggests the potential of these derivatives in developing new anti-HIV agents, especially given their non-significant cytotoxicity at relevant concentrations (Hajimahdi et al., 2013).

Antimicrobial Properties

Several studies have synthesized and evaluated the antimicrobial activities of 6-Chloro-4-hydroxyquinoline-3-carbohydrazide derivatives. These compounds have shown significant inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents. For instance, succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates derived from hydroxyquinoline demonstrated noteworthy antibacterial and antifungal activities (Ahmed et al., 2006).

Other Biological Inhibitions

6-Chloro-4-hydroxyquinoline-3-carbohydrazide and its derivatives have been used to study their effects on various biological processes. For instance, zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus showed very good antituberculosis activity, presenting a new avenue for TB drug development (Mandewale et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-5-1-2-8-6(3-5)9(15)7(4-13-8)10(16)14-12/h1-4H,12H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRWYDBNOJUGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane](/img/structure/B2657704.png)

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2657705.png)

![N-[(2-Pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2657708.png)

![1-(2-Methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2657709.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2657716.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2657717.png)

![6,7-dibromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2657720.png)